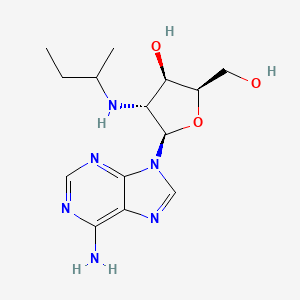

2'-(2-Butylamino)-2'-deoxyadenosine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

134934-96-6 |

|---|---|

Molecular Formula |

C14H22N6O3 |

Molecular Weight |

322.36 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-(butan-2-ylamino)-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C14H22N6O3/c1-3-7(2)19-9-11(22)8(4-21)23-14(9)20-6-18-10-12(15)16-5-17-13(10)20/h5-9,11,14,19,21-22H,3-4H2,1-2H3,(H2,15,16,17)/t7?,8-,9-,11+,14-/m1/s1 |

InChI Key |

FLWDFNRCXTYRGD-FANCQLLMSA-N |

Isomeric SMILES |

CCC(C)N[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |

Canonical SMILES |

CCC(C)NC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for Analog Generation

Established Synthetic Pathways for Modified 2'-Deoxyadenosine (B1664071) Structures

The creation of modified 2'-deoxyadenosine structures, including those with N-alkylamino substitutions at the 2'-position, relies on well-established synthetic pathways. These methods are designed to be efficient and provide a high degree of control over the final product's chemical makeup.

Chemical Synthesis Strategies for N-Alkylamino Substitutions at the 2'-Position

The introduction of an N-alkylamino group at the 2'-position of 2'-deoxyadenosine typically begins with the synthesis of 2'-amino-2'-deoxyadenosine (B84144). This precursor is a key intermediate for the development of various analogs. medchemexpress.com One common approach involves the reductive amination of a 2'-keto intermediate, which is then followed by the introduction of the desired alkyl group.

Reductive alkylation is a powerful technique for synthesizing N-alkyl derivatives. For instance, per-O-acetyl-d-glucosamine can be reductively alkylated to produce mono- and di-N-alkylated derivatives. nih.gov A similar strategy can be applied to 2'-amino-2'-deoxyadenosine, where the amino group is reacted with an appropriate aldehyde or ketone in the presence of a reducing agent to form the N-alkylamino substituent.

Another approach involves the direct alkylation of the exocyclic amino group of 2'-deoxyadenosine. Studies have shown that alkylating agents can react at various positions on the nucleoside, and the reaction conditions can be tuned to favor substitution at the desired location. nih.govacs.org For example, the use of specific solvents can influence the regioselectivity of alkylation. rsc.orgresearchgate.net

The synthesis of 5'-amino-2',5'-dideoxy analogs of adenosine (B11128) has been achieved through the reduction of 5'-azido-2',5'-dideoxy intermediates using the Staudinger reaction. nih.gov This highlights the versatility of using azide (B81097) intermediates in the synthesis of amino-substituted nucleosides.

Stereochemical Control and Regioselectivity in Analog Synthesis

Achieving the correct stereochemistry and regioselectivity is a significant challenge in the synthesis of modified nucleosides. The use of protecting groups is a fundamental strategy to control the outcome of the reactions. umich.edunih.govjocpr.com These groups temporarily block reactive sites on the nucleoside, directing the reaction to the desired position. libretexts.org For example, the 5'-hydroxyl group is often protected with a dimethoxytrityl (DMT) group to allow for modifications at other positions. libretexts.org

The choice of protecting groups is critical and must be compatible with the subsequent reaction conditions. umich.edujocpr.com For the synthesis of 2'-modified nucleosides, strategies have been developed to selectively functionalize the 3'-hydroxyl group over the more reactive 5'-hydroxyl group without the need for traditional protection-deprotection sequences. nih.gov

Stereoselective synthesis aims to produce a single enantiomer of the desired compound. rsc.orgnih.gov This is often achieved through the use of chiral catalysts or by starting with a chiral precursor. For instance, a stereoselective glycosylation procedure has been described for the synthesis of α- and β-2'-deoxy-2-thiouridine, which proceeds through a silylated thio-glycoside intermediate. tandfonline.com Novel strategies, such as using an ortho-alkynyl benzoate (B1203000) as a removable neighboring participation group, have also been employed to achieve highly efficient stereoselective synthesis of 2'-modified nucleosides. rsc.orgrsc.org

The regioselectivity of glycosylation, the process of attaching the sugar moiety to the nucleobase, is another critical aspect. acs.org Different catalysts and reaction conditions can favor the formation of different isomers.

Chemoenzymatic and Biocatalytic Approaches for Nucleoside Derivatization

In addition to purely chemical methods, chemoenzymatic and biocatalytic approaches are increasingly being used for the synthesis of nucleoside analogs. researchgate.netdigitellinc.comtandfonline.comnih.gov These methods leverage the high selectivity and efficiency of enzymes to perform specific chemical transformations. nih.govacs.org

Biocatalysis can be used to synthesize key intermediates or to directly modify the nucleoside structure. rsc.org For example, nucleoside phosphorylases are enzymes that can be used to catalyze the formation of nucleosides from a sugar and a nucleobase. researchgate.netconicet.gov.ar These enzymes can be engineered to accept modified substrates, allowing for the synthesis of a wide range of analogs. rsc.org Whole-cell biocatalysts, which utilize entire microorganisms, offer a cost-effective alternative to using isolated enzymes. nih.gov

Chemoenzymatic routes combine both chemical and enzymatic steps to create complex molecules. conicet.gov.ar This approach takes advantage of the strengths of both methodologies, using chemical reactions for steps that are not amenable to biocatalysis and enzymes for steps that require high selectivity. For example, a chemoenzymatic route has been developed for the synthesis of acyclic nucleoside analogs that involves an enzyme-catalyzed aldol (B89426) condensation. conicet.gov.ar

Advanced Techniques for Structural Confirmation and Purity Assessment (Focus on Methods)

Once a modified nucleoside has been synthesized, its structure and purity must be rigorously confirmed. Several advanced analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. wikipedia.orgnih.govumich.eduru.nl By analyzing the interactions between atomic nuclei, NMR can provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. acs.org This is crucial for confirming the correct regiochemistry and stereochemistry of the synthesized nucleoside.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to identify any impurities. acs.orgnih.govacs.org High-resolution mass spectrometry (HRMS) can provide very accurate mass measurements, which helps to confirm the elemental composition of the molecule. rsc.org Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain structural information based on the fragmentation pattern. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of the synthesized compound. tandfonline.com Chiral HPLC, which uses a chiral stationary phase, is particularly important for determining the enantiomeric purity of chiral molecules. tandfonline.comchromatographyonline.comskpharmteco.comsigmaaldrich.comsigmaaldrich.com This ensures that the final product consists of a single enantiomer, which is often crucial for its biological activity.

Molecular and Biochemical Mechanisms of Action

Enzymatic Biotransformation and Intracellular Metabolism of Nucleoside Analogs

The journey of a nucleoside analog from the extracellular space to its active form within a cell is a multi-step process governed by several key enzymes. The efficiency of this metabolic pathway is a critical determinant of the compound's ultimate biological effect.

Substrate Recognition by Nucleoside Kinases and Phosphorylases (e.g., Adenosine (B11128) Kinase, Deoxycytidine Kinase)

The initial and often rate-limiting step in the activation of deoxyadenosine (B7792050) analogs is their phosphorylation to the corresponding monophosphate. This reaction is primarily catalyzed by two key nucleoside kinases: deoxycytidine kinase (dCK) and adenosine kinase (AK). nih.govreactome.org

Deoxycytidine kinase predominantly phosphorylates deoxycytidine but also recognizes other deoxyribonucleosides, including deoxyadenosine and its analogs, converting them to their monophosphate forms. nih.gov The activation of several clinically important antiviral and anticancer nucleoside analogs is dependent on dCK. nih.govnih.gov For instance, the phosphorylation of 2-chlorodeoxyadenosine (CdA) in various cell types shows a direct correlation with the levels of dCK polypeptide. nih.gov

Adenosine kinase is another crucial enzyme responsible for the phosphorylation of adenosine and some of its analogs. reactome.orgmdpi.comrndsystems.com While ADK displays a higher affinity for adenosine compared to deoxyadenosine, it is involved in the phosphorylation of deoxyadenosine in certain cellular contexts. reactome.orgjci.org

The substrate specificity of these kinases is influenced by the modifications on the nucleoside. While there is no direct experimental data on the phosphorylation of 2'-(2-Butylamino)-2'-deoxyadenosine, studies on other modified deoxyadenosine analogs provide insights. For example, a study on 8-(4-Trifluoromethoxy)benzylamino-2′-deoxyadenosine indicated that this compound is not phosphorylated by cellular kinases. nih.gov This suggests that bulky substituents on the adenosine scaffold can hinder recognition and phosphorylation by these enzymes. Therefore, it is plausible that the 2'-butylamino group in this compound could similarly impede its phosphorylation by AK and dCK, though this requires experimental verification.

Susceptibility to Deamination and Glycosidic Cleavage Pathways (e.g., Adenosine Deaminase)

Nucleoside analogs can be susceptible to enzymatic degradation, which can either inactivate them or lead to the formation of different metabolites. A primary pathway for the catabolism of adenosine and its analogs is deamination, catalyzed by adenosine deaminase (ADA). mdpi.comnih.gov ADA converts adenosine and deoxyadenosine to inosine (B1671953) and deoxyinosine, respectively. mdpi.comnih.gov

Modifications to the nucleoside structure can confer resistance to ADA. For example, 2-chloro-2'-deoxyadenosine (cladribine) is resistant to deamination by ADA, which contributes to its accumulation and therapeutic efficacy. bibliotekanauki.plnih.gov It is highly probable that the presence of the 2-butylamino group at the 2'-position of the deoxyribose sugar in this compound would also render it resistant to ADA, as the enzyme's active site primarily recognizes the adenosine base. However, direct experimental evidence for this is currently lacking.

Another potential metabolic fate is the cleavage of the N-glycosidic bond that links the nucleobase to the sugar moiety. This can occur non-enzymatically or be catalyzed by specific enzymes. wikipedia.org The stability of this bond is crucial for maintaining the integrity of the nucleoside analog. Studies on 2'-amino-2'-deoxyadenosine (B84144) have provided insights into its conformational properties in solution, which can influence the stability of the glycosidic linkage. nih.gov The introduction of a bulky substituent at the 2' position could potentially alter the sugar conformation and affect the stability of the glycosidic bond, but specific data for this compound is not available.

Formation of Nucleotide Triphosphate Metabolites and Their Cellular Pools

Following the initial phosphorylation to the monophosphate form, nucleoside analogs undergo two subsequent phosphorylation steps, catalyzed by nucleotide kinases, to yield the biologically active triphosphate metabolite. nih.gov The formation of this triphosphate derivative is essential for the compound to exert its effects, particularly those that involve interaction with nucleic acid polymerases.

The intracellular concentration of the triphosphate metabolite is a key factor determining the potency of a nucleoside analog. This concentration is a result of the balance between the rate of its formation (phosphorylation) and its degradation (dephosphorylation or other catabolic processes). The accumulation of the triphosphate form of deoxyadenosine analogs, such as deoxyadenosine triphosphate (dATP) from deoxyadenosine, is a critical event in their mechanism of action. nih.govontosight.ai

Due to the likely impediment of the initial phosphorylation step as discussed in section 3.1.1, it is uncertain whether this compound is efficiently converted to its triphosphate form in cells. If the initial phosphorylation by dCK or AK is inefficient, the intracellular pool of the corresponding triphosphate would be low, potentially limiting its biological activity.

Interactions with Cellular Macromolecules and Regulatory Proteins

The active triphosphate metabolites of nucleoside analogs exert their biological effects by interacting with and inhibiting the function of key cellular enzymes, most notably nucleic acid polymerases.

Binding Characteristics and Kinetic Analysis with Nucleic Acid Polymerases (e.g., DNA, RNA, Reverse Transcriptase)

The triphosphate form of a nucleoside analog can act as a substrate for various nucleic acid polymerases, including DNA polymerases, RNA polymerases, and reverse transcriptases. bibliotekanauki.plnih.govnih.govnih.govbiorxiv.org These enzymes incorporate the analog into the growing nucleic acid chain. The efficiency of this incorporation is determined by the binding affinity (often represented by the dissociation constant, K_d, or the Michaelis constant, K_m) of the analog's triphosphate for the polymerase and the rate of the incorporation reaction (k_pol or V_max).

Kinetic studies on various 2'-modified deoxyadenosine analogs have provided valuable data on their interaction with polymerases. For instance, pre-steady-state kinetic analysis of cyclobutyl derivatives of 2'-deoxyadenosine (B1664071) 5'-triphosphate with HIV-1 reverse transcriptase has revealed how modifications at the sugar moiety affect binding and incorporation rates. nih.govnih.gov Similarly, the triphosphate of 2-chloro-2'-deoxyadenosine has been shown to be a substrate for avian myeloblastosis virus (AMV) reverse transcriptase, although with a lower efficiency compared to the natural substrate, dATP. bibliotekanauki.pl

While no specific kinetic data exists for this compound triphosphate, the table below presents kinetic parameters for the incorporation of a related 2'-modified analog, 2-chloro-2'-deoxyadenosine triphosphate (2-CldATP), by AMV reverse transcriptase, to provide a comparative context.

Kinetic Parameters for Incorporation by AMV Reverse Transcriptase

| Substrate | K_m (µM) | V_max (relative to dATP) | Efficiency (V_max/K_m) |

|---|---|---|---|

| dATP | - | 1.00 | - |

| 2-CldATP | Higher than dATP | Lower than dATP | Lower than dATP |

Data is qualitative based on findings for 2-CldATP with AMV reverse transcriptase, indicating it is a less efficient substrate than the natural dATP. bibliotekanauki.pl

The bulky 2'-butylamino group would likely have a significant impact on the binding and incorporation of the triphosphate metabolite into the active site of a polymerase. It could create steric hindrance, potentially reducing the affinity and/or the rate of incorporation compared to the natural dATP or other less bulky analogs.

Competitive Inhibition Mechanisms and Chain Termination Effects

Once incorporated into a growing DNA or RNA chain, nucleoside analogs can disrupt further elongation, a process known as chain termination. nih.govnih.govbiorxiv.org This is a primary mechanism of action for many antiviral and anticancer nucleoside analogs. Chain termination occurs because the modified sugar moiety of the incorporated analog lacks the necessary 3'-hydroxyl group for the formation of the next phosphodiester bond, or the modification sterically hinders the binding of the incoming natural nucleotide triphosphate.

Modifications at the 2' or 3' position of the ribose sugar are common strategies to induce chain termination. biorxiv.orgbiorxiv.org While this compound possesses a 3'-hydroxyl group, the bulky 2'-butylamino substituent would likely act as a steric block, preventing the polymerase from adding the next nucleotide. This would effectively terminate the elongation of the nucleic acid chain.

The triphosphate of the nucleoside analog competes with the corresponding natural deoxynucleoside triphosphate (dNTP) for the active site of the polymerase. bibliotekanauki.pl The inhibitory effect is therefore dependent on the intracellular concentrations of both the analog triphosphate and the natural dNTP, as well as their respective affinities for the polymerase.

While direct evidence is not available for this compound, the principles of competitive inhibition and chain termination observed with a wide range of other nucleoside analogs strongly suggest that if its triphosphate is formed, it would act as a competitive inhibitor of the corresponding natural dNTP and a chain terminator of nucleic acid synthesis. nih.govnih.govbiorxiv.orgnih.gov

Allosteric Modulation of Enzyme Activity

Allosteric modulation refers to the regulation of an enzyme or a receptor by the binding of an effector molecule at a site other than the protein's active (orthosteric) site. frontiersin.org This binding event induces a conformational change in the protein, which can either enhance (positive modulation) or inhibit (negative modulation) the protein's primary function. frontiersin.org This mechanism is a fundamental process in cell signaling and the regulation of metabolism. nih.govnih.gov

However, based on available scientific literature, allosteric modulation of enzyme activity is not a recognized mechanism of action for BAY 60-6583. Research on this compound has primarily focused on its effects on G protein-coupled receptors. While allosteric modulation of adenosine receptors is a known phenomenon, with compounds like amiloride (B1667095) and its analogs acting as inhibitors, this is distinct from the modulation of enzyme activity. nih.govnih.govbenthamdirect.com

Modulation of Adenosine Receptor Signaling Pathways

The principal mechanism of action for BAY 60-6583 involves the direct modulation of the adenosine receptor family, a class of G protein-coupled receptors (GPCRs). There are four subtypes of adenosine receptors: A₁, A₂A, A₂B, and A₃. nih.gov These receptors are critical in various physiological processes. The A₁ and A₃ subtypes typically couple to inhibitory Gᵢ proteins, which decrease the activity of adenylyl cyclase, while the A₂A and A₂B subtypes couple to stimulatory Gₛ proteins, which increase its activity, leading to a rise in intracellular cyclic AMP (cAMP). nih.gov

BAY 60-6583 is characterized as a potent and highly selective partial agonist for the adenosine A₂B receptor (A₂BAR). tocris.comtargetmol.commedchemexpress.commdpi.com It displays significantly higher affinity and potency at the A₂B subtype compared to the A₁, A₂A, and A₃ receptors. targetmol.comtebubio.commedchemexpress.com Some studies report that it has no significant affinity for the human A₂A receptor. sigmaaldrich.com

The compound's nature as a partial agonist means its efficacy can vary depending on the experimental conditions, particularly the expression level of the A₂B receptor in the cell system being studied. mdpi.comresearchgate.netnih.gov In systems with high receptor expression, it can behave as a potent agonist, while in other contexts, or in the presence of high concentrations of the endogenous agonist adenosine, it may act as an antagonist. researchgate.netnih.gov Additionally, BAY 60-6583 has been noted to exhibit low-affinity antagonistic activity at the A₁ receptor subtype. sigmaaldrich.com

The binding affinity (Kᵢ) and functional potency (EC₅₀) of BAY 60-6583 have been determined across various species and cell lines, as detailed in the table below.

Table 1: Receptor Binding and Functional Potency of BAY 60-6583 at Adenosine Receptor Subtypes

| Receptor Subtype | Species | Assay Type | Cell Line | Value (nM) | Reference |

|---|---|---|---|---|---|

| A₂B | Human | Binding (Kᵢ) | CHO | 114 | sigmaaldrich.com |

| A₂B | Human | Functional (EC₅₀) | CHO | ~100 | sigmaaldrich.com |

| A₂B | Human | Functional (EC₅₀) | HEK293 (recombinant) | 6.1 | mdpi.com |

| A₂B | Human | Functional (EC₅₀) | HEK293 (endogenous) | 242 | mdpi.com |

| A₂B | Human | Functional (EC₅₀) | CHO | 3 | medchemexpress.com |

| A₂B | Murine | Functional (EC₅₀) | - | 2.83 | tocris.com |

| A₂B | Murine | Binding (Kᵢ) | - | 136 | sigmaaldrich.com |

| A₂B | Murine | Binding (Kᵢ) | - | 750 | targetmol.commedchemexpress.comtebubio.com |

| A₂B | Rat | Binding (Kᵢ) | - | 100 | sigmaaldrich.com |

| A₂B | Rabbit | Binding (Kᵢ) | - | 340 | targetmol.commedchemexpress.comtebubio.com |

| A₂B | Dog | Binding (Kᵢ) | - | 330 | targetmol.commedchemexpress.comtebubio.com |

| A₁ | Human | Functional (EC₅₀) | CHO | >10,000 | medchemexpress.com |

| A₂A | Human | Functional (EC₅₀) | CHO | >10,000 | medchemexpress.com |

As a Gₛ-coupled receptor, the activation of the A₂B adenosine receptor by an agonist directly stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). nih.gov BAY 60-6583, through its agonist activity at the A₂B receptor, consistently demonstrates the ability to stimulate cAMP accumulation in various cellular models. sigmaaldrich.commdpi.comresearchgate.net

The potency of BAY 60-6583 in stimulating cAMP production is dependent on the cellular context. For example, an EC₅₀ value of approximately 100 nM was recorded in Chinese Hamster Ovary (CHO) cells recombinantly expressing the human A₂B receptor. sigmaaldrich.com In Human Embryonic Kidney (HEK293) cells that endogenously express the receptor, the EC₅₀ for cAMP accumulation was 242 nM. mdpi.com The partial agonist nature of BAY 60-6583 is evident in its effect on cAMP levels; while it can be a full agonist in cells overexpressing the receptor, it acts as a partial agonist in cells with lower or native expression levels. mdpi.comnih.gov In some systems, such as Jurkat T cells, BAY 60-6583 can even antagonize the cAMP accumulation induced by full agonists like NECA and adenosine. researchgate.netnih.gov

Furthermore, some research indicates that BAY 60-6583 can exhibit biased agonism, preferentially activating certain downstream pathways over others. It has been shown to activate the ERK1/2 signaling pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, suggesting its signaling effects may extend beyond cAMP modulation. tocris.comunipi.it

Table 2: Functional Effect of BAY 60-6583 on Intracellular cAMP Levels

| Cell System | Receptor | Effect | Potency (EC₅₀) | Efficacy (vs. NECA) | Reference |

|---|---|---|---|---|---|

| CHO cells | Human A₂B | cAMP Accumulation | ~100 nM | - | sigmaaldrich.com |

| HEK293 cells | Human A₂B (recombinant) | cAMP Accumulation | 6.1 nM | 102% | mdpi.com |

| HEK293 cells | Human A₂B (endogenous) | cAMP Accumulation | 242 nM | 73% | mdpi.com |

| Jurkat T cells | Human A₂B (native) | Antagonizes NECA-induced cAMP accumulation | - | Partial Agonist/Antagonist | researchgate.netnih.gov |

| A549 cells | Human A₂B (native) | pERK Activation | 114.8 nM | - | unipi.it |

Cellular Biology and Preclinical Biological Activities

Influence on Cellular Proliferation, Viability, and Cell Cycle Progression

The adenosine (B11128) analog, 2'-(2-Butylamino)-2'-deoxyadenosine, and its related compounds have demonstrated significant effects on cellular proliferation, viability, and the regulation of the cell cycle. For instance, analogs like 2-chloro-2'-deoxyadenosine (CdA) and 2-bromo-2'-deoxyadenosine (B1615966) (2-BrdAdo) are effective inhibitors of growth in various T-lymphoblastoid, B-lymphoblastoid, and myeloid cell lines. nih.gov The concentration required to inhibit the growth of CCRF-CEM human T-lymphoblastoid cells by 50% (IC50) is 0.045 microM for CdA and 0.068 microM for 2-BrdAdo. nih.gov

These compounds primarily impact DNA synthesis, with a much smaller effect on RNA and protein synthesis. nih.gov The concentration needed to inhibit DNA synthesis by 50% is closely aligned with the IC50 for growth inhibition and the concentration that reduces cell viability by 50%. nih.gov A notable characteristic of these nucleoside analogs is their ability to cause an accumulation of cells in the S phase of the cell cycle. nih.gov With prolonged exposure or higher concentrations, this accumulation becomes more pronounced, and at very high concentrations, cells tend to accumulate at the G1/S border, suggesting that the loss of viability is linked to a blockade at the initiation of the S phase. nih.gov

However, in certain resistant cell lines, such as the CdA-resistant leukemia EHEB cell line, CdA may not effectively block DNA synthesis and cell cycle progression. nih.gov In these cases, it can paradoxically enhance the progression from the G1 to the S phase. nih.gov This resistance is attributed to low deoxycytidine kinase activity and a lack of p21 induction, despite p53 phosphorylation. nih.gov An alternative pathway involving the phosphorylation of the retinoblastoma protein (pRb) appears to be involved in the increased G1 to S phase progression induced by CdA in these resistant cells. nih.gov

Table 1: Effect of Adenosine Analogs on Cellular Proliferation

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-chloro-2'-deoxyadenosine (CdA) | CCRF-CEM (T-lymphoblastoid) | 0.045 | nih.gov |

| 2-bromo-2'-deoxyadenosine (2-BrdAdo) | CCRF-CEM (T-lymphoblastoid) | 0.068 | nih.gov |

| deoxyadenosine (B7792050) (dAdo) | CCRF-CEM (T-lymphoblastoid) | 0.9 | nih.gov |

The adenosine analog 2-chloro-2'-deoxyadenosine (CdA) is a potent inducer of apoptosis in human peripheral blood mononuclear cells (PBMCs), which are typically resistant to programmed cell death. nih.gov At a concentration of 1 microM, CdA effectively triggers apoptosis in a time- and concentration-dependent manner. nih.gov The apoptotic process is characterized by morphological changes, DNA fragmentation, and the appearance of a hypodiploid DNA peak in flow cytometry. nih.gov Interestingly, the apoptotic effect of CdA is not prevented by dipyridamole, a nucleoside transport inhibitor, suggesting that it may enter cells through a transporter that is not sensitive to this inhibitor. nih.gov Furthermore, the nucleoside kinase inhibitor 5-iodotubercidin (B1582133) does not affect CdA-induced apoptosis, indicating a different role for phosphorylation in its mechanism compared to other adenosine analogs. nih.gov

In the context of autophagy, a cellular self-degradation process, some compounds have been shown to induce apoptosis by inhibiting autophagy. For example, the natural compound EM-2, isolated from Elephantopus mollis, induces apoptosis in liver cancer cells by inhibiting autophagy and causing G2/M phase arrest. frontiersin.org This inhibition of autophagy leads to endoplasmic reticulum (ER) stress-mediated apoptosis. frontiersin.org Similarly, the glucose analog 2-deoxy-D-glucose (2-DG) can activate autophagy through ER stress. nih.gov However, inhibiting autophagy can increase the sensitivity of cells to 2-DG, leading to enhanced ER stress-mediated apoptosis. nih.gov This suggests that the interplay between apoptosis and autophagy is a critical factor in the cellular response to these compounds.

The compound 2-chloro-2'-deoxyadenosine (CdA) is known to target enzymes involved in DNA synthesis, which suggests it may also interfere with the DNA repair process. nih.gov Studies on resting B cell chronic lymphocytic leukemia (B-CLL) lymphocytes have shown that CdA inhibits unscheduled DNA synthesis, which is a key part of the DNA repair process. nih.gov This inhibition occurs for both spontaneous and induced DNA synthesis following DNA damage from UVC radiation or alkylating agents, without the cells re-entering the S phase. nih.gov The phosphorylation of CdA is crucial for this inhibitory effect. nih.gov

Furthermore, a synergistic cytotoxic effect is observed when UV light is combined with CdA, which is linked to the activation of caspase-3 and high molecular weight DNA fragmentation, both markers of apoptosis. nih.gov This indicates that CdA's inhibition of DNA repair, coupled with the activation of the apoptotic cascade by both CdA and UV radiation, contributes to their combined cell-killing effect. nih.gov

In the context of bacterial DNA replication, the related compound 2',3'-dideoxyadenosine (B1670502) (DDA) has been shown to inhibit DNA synthesis in susceptible bacterial strains without affecting RNA and protein synthesis. nih.gov This inhibition of DNA synthesis is a key aspect of its antibacterial activity. nih.gov

Mechanistic Studies in In Vitro Pathogen Models

Certain adenosine analogs have demonstrated potent and selective inhibitory effects on the replication of various viruses. For instance, 2'-Deoxy-L-adenosine is a specific inhibitor of the hepatitis B virus (HBV) and related hepadnaviruses like the duck and woodchuck hepatitis viruses. medchemexpress.com Its antiviral activity is specific to hepadnaviruses and does not affect the replication of many other RNA and DNA viruses. medchemexpress.com

In the context of HIV-1, 4'-C-alkyl-deoxyadenosine compounds can be phosphorylated within cultured cells and are effective at inhibiting HIV-1 vector replication. nih.gov Specifically, 4′-C-methyl- and 4′-C-ethyl-dA exhibit both efficacy and selectivity against HIV-1. nih.gov These compounds are also effective against HIV-1 strains with resistance to nucleoside reverse transcriptase inhibitors (NRTIs), with the exception of the M184V mutant. nih.gov The mechanism of action involves the blockage of viral DNA synthesis through the incorporation of the analog. nih.gov In vitro studies with purified HIV-1 reverse transcriptase have confirmed that the phosphorylated form of these analogs can compete with the natural substrate, dATP, and cause a pause in DNA synthesis upon incorporation. nih.gov

Additionally, 2'-Amino-2'-deoxyadenosine (B84144) has been reported to exhibit antiviral activity against the measles virus. kitasato-u.ac.jp Antiviral enzyme inhibitors often work by targeting crucial viral enzymes necessary for replication, such as viral DNA polymerase or reverse transcriptase, leading to the termination of the growing nucleic acid chain. nih.gov

The compound 2',3'-dideoxyadenosine (DDA) has been shown to possess in vitro antibacterial activity against a range of Enterobacteriaceae. nih.govresearchgate.net It has demonstrated effectiveness against several strains of Salmonella, Arizona, Citrobacter, Klebsiella, Escherichia, and Shigella at concentrations below toxic levels. nih.gov The antibacterial action of DDA is attributed to its ability to inhibit bacterial DNA synthesis without affecting the synthesis of RNA and protein. nih.gov The concentration of DDA that inhibits bacterial DNA synthesis by 50% correlates well with its minimal inhibitory concentration in vitro. nih.gov

Another related compound, 2'-Amino-2'-deoxyadenosine, isolated from the bacterium Actinomadura corallina, has been identified as an antimycoplasmal antibiotic. kitasato-u.ac.jp It shows activity against various Mycoplasma species, including Mycoplasma gallisepticum and Mycoplasma pneumoniae, as well as Acholeplasma laidlawii. kitasato-u.ac.jp

Furthermore, analogs such as 5'-(((Z)-4-amino-2-butenyl)methylamino)-5'-deoxyadenosine have been investigated for their antitrypanosomal activity. nih.gov This compound is a mechanism-based inhibitor of S-adenosylmethionine decarboxylase, an essential enzyme for the survival of the parasite Trypanosoma brucei. nih.gov

Table 2: In Vitro Antimicrobial Activity of 2'-Amino-2'-deoxyadenosine

| Test Organism | MIC (µg/ml) | Reference |

|---|---|---|

| Mycoplasma gallisepticum Kp 13 | 6.25 | kitasato-u.ac.jp |

| Mycoplasma gallisepticum S 6 | 6.25 | kitasato-u.ac.jp |

| Mycoplasma pneumoniae | 6.25 | kitasato-u.ac.jp |

| Acholeplasma laidlawii PG 8 | 6.25 | kitasato-u.ac.jp |

| Staphylococcus aureus FDA209P | >100 | kitasato-u.ac.jp |

| Bacillus subtilis PCI209 | >100 | kitasato-u.ac.jp |

| Escherichia coli NIHJ | >100 | kitasato-u.ac.jp |

Immunomodulatory Effects in Preclinical Cellular Assays

Recent research has uncovered novel immunomodulatory properties of adenosine analogs that contribute to their antiviral activity. embopress.org Computational modeling and molecular docking studies predict that certain adenosine analogs can bind to the Adenosine A2A Receptor (A2AR). embopress.org For example, the active metabolite of remdesivir, GS-441524, acts as an A2AR antagonist. embopress.org This antagonism of A2AR activation leads to downstream immunological effects both in vitro and in vivo. embopress.org

The immunomodulatory effects are distinct from the intrinsic antiviral activity of these compounds. embopress.org By blocking the A2AR, these analogs can promote T-cell immune responses in the lungs, which aids in viral clearance. embopress.org For instance, treatment with an A2AR antagonist has been shown to promote T-cell infiltration and viral clearance in mice infected with SARS-CoV-2. embopress.org This suggests that the therapeutic efficacy of some adenosine analogs is due to a dual mechanism of direct antiviral action and immunomodulation.

Future Research Trajectories and Methodological Innovations

Identification of Novel Biological Targets and Undiscovered Mechanistic Pathways

A primary objective in the study of any new nucleoside analog is the identification of its molecular targets and the elucidation of its mechanism of action. For a compound like 2'-(2-Butylamino)-2'-deoxyadenosine, this process would involve a multi-pronged approach, moving from broad, predictive methods to specific, validated interactions.

The structural similarity of this compound to deoxyadenosine (B7792050) suggests that its biological activity could stem from interactions with enzymes involved in nucleoside metabolism and nucleic acid synthesis. bldpharm.comwikipedia.org Deoxyadenosine analogs are known to exert their effects through various mechanisms, including the inhibition of viral enzymes like reverse transcriptase or DNA polymerase, and the induction of apoptosis in cancer cells. numberanalytics.comnih.gov For instance, related compounds such as 2-chloro-2'-deoxyadenosine (Cladribine) and 2-choloro-2'-ara-fluorodeoxyadenosine (Clofarabine) are known to damage DNA and disrupt mitochondrial integrity in chronic lymphocytic leukemia cells. nih.gov

Initial investigations would likely focus on a panel of known nucleoside-metabolizing enzymes to assess for inhibitory activity. Key targets would include:

Adenosine (B11128) Deaminase (ADA): To determine if the 2'-(2-butylamino) modification confers resistance to deamination, a common metabolic pathway for adenosine analogs. nih.gov

Kinases: Cellular or viral kinases are required to phosphorylate nucleoside analogs to their active triphosphate form. bldpharm.comnih.gov Determining which kinases recognize this compound is a critical first step.

Polymerases: Once phosphorylated, the triphosphate form could be a substrate for DNA or RNA polymerases, potentially acting as a chain terminator or inducing mutations. numberanalytics.comresearchgate.net

Beyond these primary targets, the discovery of entirely new biological targets is a significant opportunity. The unique 2'-butylamino group may confer affinity for proteins not typically associated with nucleoside analogs. Unbiased screening approaches, such as chemical proteomics, could identify novel binding partners and open up new avenues for therapeutic development.

Development of Advanced Methodologies for Studying Nucleoside Analog Metabolism and Cellular Disposition

Understanding the metabolic fate and cellular transport of this compound is crucial for its development as a potential therapeutic agent. Advanced analytical techniques are essential for tracking the compound and its metabolites within biological systems.

The cellular uptake of nucleoside analogs is mediated by concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs). bldpharm.comnih.gov Characterizing the interaction of this compound with these transporters would be a key area of investigation. This can be achieved using cell lines that overexpress specific transporter subtypes and monitoring uptake of a radiolabeled version of the compound.

Once inside the cell, the compound is subject to metabolic conversion. The primary metabolic pathway for nucleoside analogs is sequential phosphorylation to the mono-, di-, and triphosphate forms. bldpharm.com High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool for separating and quantifying the parent compound and its phosphorylated metabolites from cell extracts. helixchrom.com This allows for a detailed understanding of the kinetics of activation and potential catabolism.

Furthermore, the development of fluorescently tagged analogs can enable real-time visualization of the compound's subcellular localization and trafficking. umn.edu This can provide valuable insights into its mechanism of action and potential for off-target effects.

Integration of High-Throughput Screening and Omics Technologies for Comprehensive Biological Characterization

To efficiently explore the full biological potential of this compound, high-throughput screening (HTS) and "omics" technologies are indispensable. These approaches allow for the rapid assessment of the compound's activity across a wide range of biological contexts.

High-Throughput Screening (HTS):

HTS enables the testing of a compound against large libraries of cellular models or biochemical targets. nih.govselleckchem.combioservuk.com For this compound, HTS could be employed to:

Screen its cytotoxicity against a broad panel of cancer cell lines to identify potential anti-cancer activity.

Test its antiviral activity against a diverse range of viruses.

Identify inhibitors of specific enzymes in a competitive binding assay format. nih.gov

The data generated from HTS can provide a broad overview of the compound's biological activity profile and guide further, more focused studies.

| Screening Approach | Application for this compound | Potential Data Generated |

| Cell-Based HTS | Cytotoxicity screening against cancer cell lines | IC50 values for various cell lines |

| Biochemical HTS | Inhibition assays against a panel of kinases | Ki values for specific kinases |

| Antiviral HTS | Screening against a library of viruses | EC50 values for viral replication |

Omics Technologies:

"Omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the cellular response to a compound. For this compound, these technologies could be used to:

Transcriptomics (RNA-seq): Identify changes in gene expression in response to treatment, revealing the cellular pathways that are modulated by the compound.

Proteomics: Analyze changes in protein expression and post-translational modifications, providing insights into the compound's mechanism of action.

Metabolomics: Profile the changes in small molecule metabolites, offering a detailed picture of the metabolic rewiring induced by the compound.

N6-methyladenosine (m6A) analysis: Given its adenosine-like structure, investigating its potential role in m6A methylation, which regulates gene expression, could reveal novel mechanisms. nih.gov

The integration of these multi-omics datasets can provide a comprehensive understanding of the biological effects of this compound and help to identify biomarkers for its activity.

Challenges and Opportunities in the Academic Investigation of Novel Nucleoside Derivatives

The academic investigation of novel nucleoside derivatives like this compound is fraught with challenges but also presents significant opportunities for discovery.

Challenges:

Synthesis: The chemical synthesis of modified nucleosides can be complex, multi-step, and costly, which can limit the availability of material for extensive biological testing. nih.govresearchgate.net

Resistance: A major hurdle for nucleoside analogs is the development of drug resistance, which can occur through mutations in the target enzymes or alterations in cellular metabolism. numberanalytics.com

Toxicity: Off-target effects and general cytotoxicity are common challenges due to the fundamental role of nucleosides in cellular processes. researchgate.net

Opportunities:

Novel Scaffolds: The continued exploration of new chemical modifications to the nucleoside scaffold, such as the 2'-(2-butylamino) group, offers the potential to discover compounds with novel mechanisms of action and improved therapeutic profiles. nih.govnih.gov

Combination Therapies: There is a growing interest in using nucleoside analogs in combination with other therapeutic agents to enhance efficacy and overcome resistance. numberanalytics.com

New Applications: The expanding understanding of the diverse roles of nucleosides in biology opens up opportunities for their application in new areas, such as diagnostics and synthetic biology. numberanalytics.comumn.eduresearchgate.net

Biocatalysis: The use of enzymes in the synthesis of nucleoside analogs presents an opportunity for more efficient and environmentally friendly production methods. nih.gov

The academic pursuit of understanding novel nucleoside derivatives like this compound is crucial for driving innovation in drug discovery. While challenges exist, the potential rewards in the form of new therapeutic agents for a range of diseases make this a compelling area of research.

Q & A

Q. What are the key synthetic strategies for 2'-(2-Butylamino)-2'-deoxyadenosine, and how can purity be ensured during synthesis?

- Methodological Answer : Synthesis typically begins with adenosine derivatives, leveraging selective protection/deprotection strategies. For example:

- Protection : Use cyclic disiloxane groups (e.g., TPDS-Cl₂) to protect 3′- and 5′-hydroxyls, achieving yields of ~59% .

- Functionalization : Introduce the butylamino group via reductive amination or nucleophilic substitution under anhydrous conditions.

- Purification : Employ preparative TLC or column chromatography, followed by spectroscopic validation (¹H/¹³C NMR, IR, MS) to confirm structural integrity .

Key challenges include minimizing β-anomer formation and N7 regioisomers, which require optimized reaction conditions (e.g., allyltributylstannane for radical-induced cleavage) .

Q. How should researchers characterize the stability of this compound under varying pH and UV exposure?

- Methodological Answer :

- Degradation Studies : Monitor compound integrity via HPLC under acidic/alkaline conditions. For example, UV exposure in acidic pH reduces stability, generating polar byproducts (e.g., 8,5′-cyclo derivatives) .

- Oxygen Sensitivity : Use dissolved O₂ sensors to track oxidative degradation, as luminescence-based assays may reveal H₂O₂ generation during photolysis .

Q. What safety protocols are critical for handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks. In case of exposure, immediately flush affected areas with water and seek medical evaluation .

Advanced Research Questions

Q. How does this compound inhibit nucleotide reductase (RNR), and what structural insights support this mechanism?

- Methodological Answer :

- Crystallography : Co-crystallize the compound with RnrI enzyme to resolve binding modes. X-ray data (1.6 Å resolution) reveal that the 2′-butylamino group displaces a conserved water molecule in the active site, disrupting substrate recognition .

- Enzymatic Assays : Measure inhibition via NADPH oxidation assays. For example, IC₅₀ values can be determined using purified yeast RnrI and dATP as a substrate .

Q. How can researchers resolve contradictions in enzymatic inhibition data across different experimental models?

- Methodological Answer :

- Orthogonal Validation : Combine kinetic assays (e.g., stopped-flow spectroscopy) with isothermal titration calorimetry (ITC) to validate binding affinities .

- Species-Specific Effects : Test the compound against RNR isoforms from multiple organisms (e.g., yeast vs. human), as active-site conformational variations may alter potency .

Q. What strategies optimize the synthesis of this compound derivatives for enhanced enzymatic targeting?

- Methodological Answer :

- Protection-Deprotection : Use trityl groups to selectively mask the 5′-OH, enabling phosphorylation for diphosphate analogs (e.g., 79% yield for aldehyde intermediates) .

- Stereochemical Control : Confirm α-configuration via NOESY NMR (e.g., H-1′/H-8 NOE correlations) to ensure proper spatial orientation for enzyme binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.